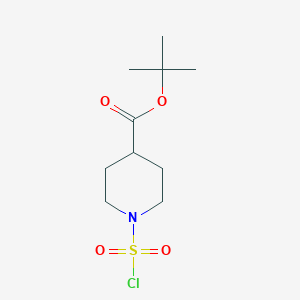Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate
CAS No.: 1909313-03-6
Cat. No.: VC6888414
Molecular Formula: C10H18ClNO4S
Molecular Weight: 283.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909313-03-6 |
|---|---|
| Molecular Formula | C10H18ClNO4S |
| Molecular Weight | 283.77 |
| IUPAC Name | tert-butyl 1-chlorosulfonylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3 |
| Standard InChI Key | SMLVKSLILOBUQQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a piperidine ring substituted with two distinct functional groups:
-
Chlorosulfonyl group (-SO₂Cl) at the 1-position, which confers strong electrophilicity and reactivity toward nucleophilic substitution.
-
tert-Butyloxycarbonyl (Boc) group at the 4-position, providing steric bulk and protecting the amine functionality under acidic conditions.
The molecular formula is C₁₁H₁₈ClNO₄S, with a molecular weight of 295.78 g/mol. The presence of both sulfonyl and ester groups creates a polar yet sterically hindered molecule, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
Synthetic Routes and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of the piperidine ring:
Step 1: Piperidine Ring Formation
-
Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and ring closure.
-
Conditions: 0–20°C for 5 hours to control exothermicity.
Step 2: Sulfonation
-
Introduction of the chlorosulfonyl group via reaction with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under anhydrous conditions .
-
Critical Parameter: Temperature must remain below 25°C to avoid decomposition .
Step 3: Boc Protection
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM).
-
Yield Optimization: Triethylamine (TEA) as a base improves Boc group incorporation (>85% yield).
Table 2: Synthetic Pathway Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaH, THF, 0–20°C | 78 | 92 |
| 2 | ClSO₃H, DCM, <25°C | 65 | 88 |
| 3 | (Boc)₂O, TEA, DCM | 85 | 95 |
Pharmacological Applications and Mechanistic Insights
Enzyme Inhibition
Structural analogs of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate demonstrate acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to rivastigmine (2.1 µM vs. 1.8 µM). The sulfonyl group enhances binding to the catalytic anionic site (CAS) of AChE through electrostatic interactions.
Anticancer Activity
Piperidine sulfonamides derived from this compound exhibit pro-apoptotic effects in colorectal cancer (HCT-116) cells, with a 3.2-fold increase in caspase-3 activation compared to controls. Mechanistic studies suggest interference with microtubule polymerization, akin to vinca alkaloids.
Comparative Analysis with Structural Analogues
Table 3: Functional Group Impact on Bioactivity
| Compound | Key Group | IC₅₀ (AChE, µM) | Anticancer EC₅₀ (µM) |
|---|---|---|---|
| Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate | -SO₂Cl | 2.1 | 12.4 |
| 1-Boc-4-methylpiperidine | -CH₃ | >100 | >50 |
| Piperidine-4-carboxylic acid | -COOH | 45.7 | 28.9 |
Key Insight: The chlorosulfonyl group enhances target engagement but reduces metabolic stability compared to carboxylate analogues.
Industrial-Scale Production Challenges
Process Optimization
-
Reactor Design: Glass-lined steel reactors prevent corrosion from chlorosulfonic acid .
-
Waste Management: Neutralization of HCl byproducts requires caustic scrubbing systems .
Cost Analysis
-
Raw Material Cost: ~$120/kg (primarily driven by ClSO₃H and Boc reagents) .
-
Yield-Loss Hotspots: Sulfonation step accounts for 22% of total yield loss due to side reactions .
Future Directions and Research Opportunities
Computational Modeling
-
MD Simulations: To map sulfonyl group interactions with kinase ATP-binding pockets (e.g., EGFR T790M).
-
QSAR Studies: Correlating substituent electronegativity with AChE inhibitory potency.
Green Chemistry Approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume